Ac-Ala-Ala-Tyr-AMC: Technical Guide for Protease Kinetic Profiling
Ac-Ala-Ala-Tyr-AMC: Technical Guide for Protease Kinetic Profiling
[1]
Executive Summary
Ac-Ala-Ala-Tyr-AMC (Acetyl-Alanyl-Alanyl-Tyrosyl-7-amino-4-methylcoumarin) is a synthetic fluorogenic peptide substrate designed for the kinetic analysis of chymotrypsin-like protease activity.[1] While often utilized in ubiquitin-proteasome system (UPS) research to monitor the
This guide provides a rigorous technical framework for deploying Ac-Ala-Ala-Tyr-AMC in high-throughput screening (HTS) and mechanistic enzymology.[1] Unlike the highly specific Suc-LLVY-AMC (standard for proteasome), Ac-Ala-Ala-Tyr-AMC represents a broad-spectrum probe .[1] Therefore, successful application requires a "subtracting-inhibition" experimental design—using specific inhibitors to isolate the signal of the target enzyme from background hydrolysis.
Chemical & Physical Properties
| Property | Specification |
| Chemical Name | Acetyl-L-Alanyl-L-Alanyl-L-Tyrosine-4-methylcoumarin-7-amide |
| Sequence | Ac-Ala-Ala-Tyr-AMC (Ac-AAY-AMC) |
| Molecular Weight | ~566.6 Da (Calculated based on sequence) |
| Appearance | White to off-white lyophilized powder |
| Solubility | Soluble in DMSO (>10 mM); sparingly soluble in water |
| Excitation Max ( | 350–380 nm (Peak ~354 nm) |
| Emission Max ( | 440–460 nm (Peak ~442 nm) |
| Purity Grade | HPLC |
| Storage | -20°C, desiccated, protected from light |
Structural Mechanism of Action
The substrate consists of a tripeptide recognition sequence (Acetyl-Ala-Ala-Tyr) linked via an amide bond to the fluorophore 7-amino-4-methylcoumarin (AMC).[1]
-
Quenched State: In its conjugated form, the electron-withdrawing effect of the peptide chain quenches the fluorescence of the AMC group.
-
Enzymatic Recognition: The protease recognizes the Tyr residue at the P1 position (chymotrypsin-like specificity).
-
Hydrolysis: The enzyme cleaves the amide bond between Tyrosine and AMC.
-
Signal Generation: Free AMC is released.[2][3] The removal of the peptide restores the electron-donating capacity of the amino group, resulting in a >1000-fold increase in fluorescence intensity at 440–460 nm.
Figure 1: Mechanism of fluorogenic signal generation via proteolytic cleavage.[1][4][5]
Target Specificity & Biological Context[1][7][8]
Ac-Ala-Ala-Tyr-AMC is a P1-Tyrosine substrate.[1] This places it in the "chymotrypsin-like" category, but its short aliphatic P2/P3 residues (Ala-Ala) allow it to be accepted by multiple protease families.[1]
Primary Targets
-
20S/26S Proteasome (
5 Subunit):-
The
5 site prefers large hydrophobic residues (Tyr, Phe) at P1.[1] -
Note: While Suc-LLVY-AMC is the "gold standard" due to higher affinity, Ac-Ala-Ala-Tyr-AMC is a valid alternative, particularly when studying subtle specificity changes or when a smaller, less hydrophobic substrate is required to penetrate sterically hindered active sites.[1]
-
-
Calpains (Calpain-1 & Calpain-2):
-
Cathepsins (e.g., Cathepsin L):
Experimental Protocol: Kinetic Assay
This protocol describes a Continuous Kinetic Assay for determining specific protease activity in crude cell lysates or purified enzyme preparations.
Reagents & Buffer Preparation
-
Stock Solution (10 mM): Dissolve 5.6 mg of Ac-Ala-Ala-Tyr-AMC in 1 mL of 100% DMSO. Aliquot (50
L) and store at -20°C. Do not refreeze more than twice. -
Assay Buffer (Proteasome Specific):
-
Assay Buffer (Calpain Specific):
Assay Workflow
-
Enzyme Prep: Dilute lysate/enzyme in Assay Buffer to a concentration where the reaction remains linear for >30 mins (typically 1–10
g total protein per well). -
Inhibitor Pre-Incubation (Crucial Step):
-
Substrate Addition: Add Ac-Ala-Ala-Tyr-AMC to a final concentration of 50–100
M.[1] -
Measurement: Immediately place in a fluorescence plate reader pre-heated to 37°C.
-
Read: Ex 360 nm / Em 460 nm. Record every 60 seconds for 60 minutes.
Figure 2: "Subtracting-Inhibition" workflow to determine specific protease activity.[1]
Data Analysis & Quality Control
Calculating Activity
Do not rely on endpoint readings, which can be affected by substrate depletion. Use the Initial Velocity (
-
Plot RFU (Relative Fluorescence Units) vs. Time (min) .[1]
-
Identify the linear range (typically 5–30 mins).
-
Calculate the slope (
). -
Convert to molar units using an AMC standard curve:
[1]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High Background Fluorescence | Free AMC in stock; Autohydrolysis | Check substrate purity.[1] Store stock in darkness. Subtract "No Enzyme" control. |
| Non-Linear Kinetics | Substrate depletion; Enzyme instability | Reduce enzyme concentration. Add 0.1% BSA to stabilize enzyme. |
| No Inhibition | Wrong Inhibitor; Wrong Enzyme | Verify target. If Epoxomicin fails, test Calpeptin (Calpain) or E-64 (Cathepsin).[1] |
| Inner Filter Effect | Substrate conc. too high (>200 | Lower substrate concentration.[1] Correct for absorbance if necessary. |
Strategic Differentiation: When to use Ac-AAY-AMC?
Researchers often ask: Why use Ac-Ala-Ala-Tyr-AMC instead of Suc-LLVY-AMC?
-
Steric Bulk: Ac-AAY is smaller than Suc-LLVY. It may access the active site of proteasome variants (e.g., immunoproteasome or mutant forms) with different efficiency, providing a complementary kinetic profile.[1]
-
Calpain Cross-Profiling: If you are studying a system where both Proteasome and Calpain are active (e.g., neurodegeneration), Ac-AAY-AMC serves as a dual-probe.[1] You can distinguish the two activities solely by buffer composition (+SDS vs +Calcium) and inhibitors.
-
Cost & Availability: In some synthetic routes, tripeptides are more cost-effective for large-scale library screening.[1]
References
-
Kisselev, A. F., et al. (1999).[1][7] "Proteasome active sites allosterically regulate each other, suggesting a cyclical bite-chew mechanism for protein breakdown."[1][7] Molecular Cell, 4(3), 395-402.[1][7] Link
- Establishes the use of AMC substrates for mapping proteasome active sites.
-
Stein, R. L., et al. (1996).[1] "Kinetic characterization of the chymotryptic activity of the 20S proteasome." Biochemistry, 35(13), 3899-3908.[1] Link[1]
- Foundational text on kinetic modeling of proteasome chymotrypsin-like activity.
-
Harris, J. L., et al. (2000).[1] "Substrate specificity of the human proteasome." Chemistry & Biology, 7(10), 805-816.[1]
- Defines the P1/P2/P3 specificity preferences (AAY vs LLVY).
-
Goll, D. E., et al. (2003).[1] "The Calpain System."[7] Physiological Reviews, 83(3), 731-801.[1] Link[1]
- Reference for Calpain substr
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Ac-Tyr-Val-Ala-Asp-AMC › PeptaNova [peptanova.de]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reduced Levels of Proteasome Products in a Mouse Striatal Cell Model of Huntington’s Disease | PLOS One [journals.plos.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Proteasome active sites allosterically regulate each other, suggesting a cyclical bite-chew mechanism for protein breakdown - PubMed [pubmed.ncbi.nlm.nih.gov]
